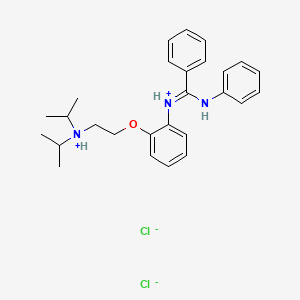
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is known for being a reversible competitive inhibitor of trypsin and other serine proteases .
Méthodes De Préparation
The synthesis of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves multiple stepsThe reaction conditions often involve the use of haloketones and various catalysts to facilitate the condensation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Applications De Recherche Scientifique
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in protein crystallography to prevent proteases from degrading proteins of interest.
Biology: The compound is used in various biochemical assays to study enzyme kinetics and inhibition.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes, making it a candidate for drug development.
Industry: The compound is used in the synthesis of other complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves its interaction with specific molecular targets, primarily serine proteases. The compound binds to the active site of these enzymes, inhibiting their activity by preventing substrate access. This inhibition is reversible, allowing for controlled studies of enzyme function and regulation .
Comparaison Avec Des Composés Similaires
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride can be compared with other similar compounds such as:
Benzamidine: The parent compound, which is simpler in structure and also acts as a reversible inhibitor of serine proteases.
Dabigatran: A pharmaceutical compound that contains a benzamidine moiety and is used as an anticoagulant.
2,4-Disubstituted Imidazoles: Compounds synthesized using benzamidine derivatives, known for their diverse biological activities.
The uniqueness of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride lies in its specific structural modifications, which enhance its binding affinity and specificity for certain enzymes, making it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
80784-97-0 |
|---|---|
Formule moléculaire |
C27H35Cl2N3O |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
2-[2-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C27H33N3O.2ClH/c1-21(2)30(22(3)4)19-20-31-26-18-12-11-17-25(26)29-27(23-13-7-5-8-14-23)28-24-15-9-6-10-16-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H |
Clé InChI |
DBIASIUPJSXGAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH+](CCOC1=CC=CC=C1[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


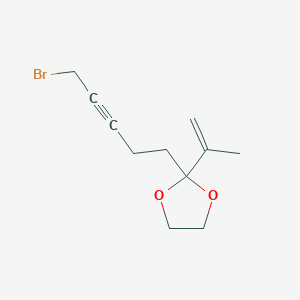

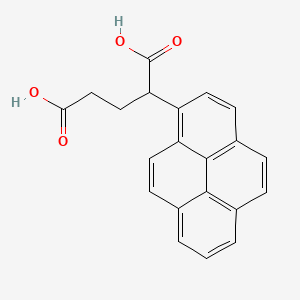
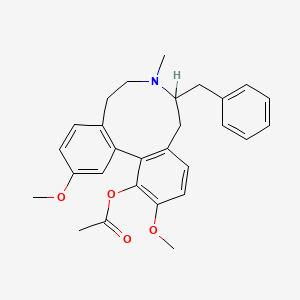
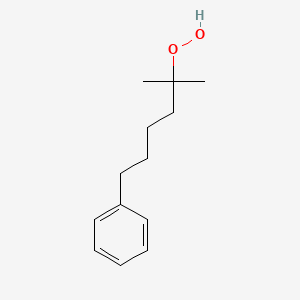
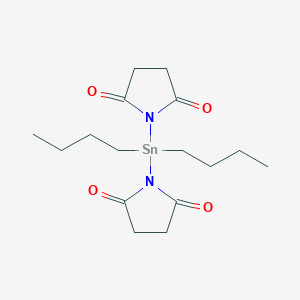
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)

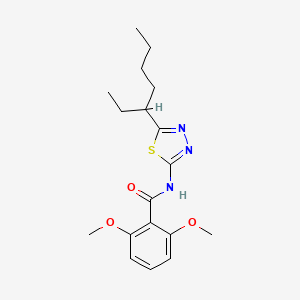

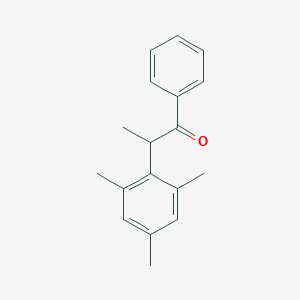
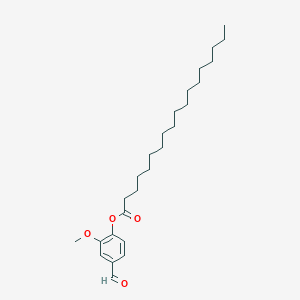
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
